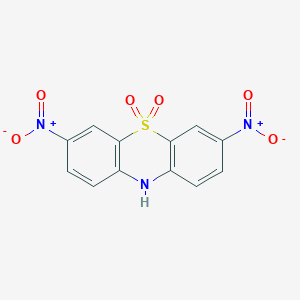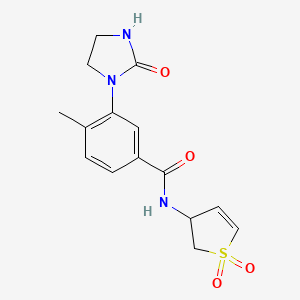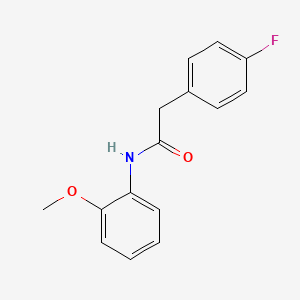![molecular formula C15H12ClN3O4 B5523735 N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5523735.png)
N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide, also known as NBD-Cl, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in various research applications, including biochemistry, molecular biology, and pharmacology. The purpose of
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- Chemical Synthesis and Characterization : A study focused on the synthesis and characterization of N,N-diacylaniline derivatives, including N-acetyl-N-(2-methoxyphenyl)acetamide and similar compounds. These derivatives were synthesized and characterized using FTIR and NMR techniques. Density Functional Theory (DFT) was employed to optimize ground state geometries and compute frequencies, revealing insights into the steric effects of substituents and the impact on molecular properties (Al‐Sehemi, Abdul-Aziz, & Irfan, 2017).
Biochemical and Pharmacological Applications
Antimalarial Activity : Research on a series of compounds synthesized from substituted 1-phenyl-2-propanones, including steps involving nitro[1,1'-biphenyl]-2-ols and their amino and acetamido derivatives, showed antimalarial potency against Plasmodium berghei in mice. This study emphasizes the potential of these compounds in developing new antimalarial drugs (Werbel et al., 1986).
Bioactivation and DNA Interactions : Research on the bioactivation of CB 1954 revealed that its hydroxylamine form, similar in functional groups to N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide, can interact with thioesters to form DNA-DNA interstrand crosslinking agents. This finding has implications for the development of chemotherapeutic agents (Knox et al., 1991).
Anticancer and Anti-inflammatory Activities : A study on 2-(substituted phenoxy) acetamide derivatives highlighted their potential anticancer, anti-inflammatory, and analgesic activities. This research provides a foundation for exploring similar compounds, including this compound, as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Environmental Degradation
- Anaerobic Degradation : An investigation into the anaerobic biodegradation of acifluorfen identified that mixed and pure cultures could reduce similar compounds to amino derivatives. This study suggests pathways for the environmental degradation of substances like this compound, which could inform wastewater treatment and soil remediation strategies (Gennari et al., 1994).
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9(20)17-10-3-2-4-11(7-10)18-15(21)13-8-12(19(22)23)5-6-14(13)16/h2-8H,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDECISIMTIRAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)

![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)
![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)
![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)
![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)
![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)
![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)
![9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523722.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5523738.png)


